3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
Overview
Description
“3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1427379-92-7 . It has a molecular weight of 251.13 . The IUPAC name for this compound is 5-fluoro-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FN2.2ClH/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8;;/h1,5-7,12H,2-4H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound and its storage temperature suggest that it is stable under standard laboratory conditions.
Scientific Research Applications
Chemical Synthesis and Applications
- Regiospecific CC Bond Formation: A study by Yu, Taylor, and Meth-Cohn (1999) discusses the substitution of fluorine in pyridines using enamines, producing keto-1,2,3,6-tetrahydropyridines, which can be further processed to yield ketopyridines or ketopiperidines. This process highlights the potential of fluorinated pyridines in chemical synthesis (Yu, Taylor, & Meth-Cohn, 1999).
- Fluorinated Compounds in Cancer Research: Hammam et al. (2005) have synthesized novel fluoro substituted benzo[b]pyran compounds, showing anticancer activity against human cancer cell lines. This research underscores the therapeutic potential of fluorinated pyridines in cancer treatment (Hammam et al., 2005).
- Nucleophilic Substitution in Tetrafluoropyrimidine: Banks, Field, and Haszeldine (1967) demonstrated the preparation of various fluoropyrimidines through nucleophilic substitution, emphasizing the versatility of fluorine substitution in pyridine derivatives (Banks, Field, & Haszeldine, 1967).
Synthesis Techniques and Optimization
- One-Pot Synthesis of Polysubstituted Pyridines: Song et al. (2016) introduced a one-pot synthesis technique for the creation of various substituted pyridines, highlighting the efficiency and versatility of this method in producing complex pyridine structures (Song et al., 2016).
- Modular Synthesis of Pyrindines and Tetrahydroquinolines: Yehia, Polborn, and Müller (2002) developed a four-component process for synthesizing dihydropyrindines and tetrahydroquinolines, illustrating the potential for complex pyridine-based structures in various applications (Yehia, Polborn, & Müller, 2002).
Biological and Medicinal Applications
- Anti-Lung Cancer Activity: Hammam et al. (2005) also noted the effectiveness of fluorinated benzo[b]pyrans against lung cancer cell lines, indicating a significant avenue for medical research and drug development (Hammam et al., 2005).
- Synthesis of Voriconazole: Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum antifungal agent, using a fluoropyrimidine derivative, showcasing the importance of fluorinated pyridines in pharmaceuticals (Butters et al., 2001).
Sensor and Imaging Applications
- Fluorescence ON/OFF Switching Zn2+ Sensor: Hagimori et al. (2013) developed a fluorescent Zn2+ sensor based on pyridine-pyridone structure, demonstrating the utility of pyridine derivatives in sensing and imaging applications (Hagimori et al., 2013).
- PET Ligand for Nicotinic Receptors: Doll et al. (1999) synthesized a pyridyl ether derivative for PET imaging of nicotinic acetylcholine receptors, highlighting the role of fluorinated pyridines in neuroimaging (Doll et al., 1999).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2.2ClH/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8;;/h1,5-7,12H,2-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPIGLKZCOXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CN=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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